
3-(phenylthio)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)propanamide
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Overview
Description
3-(Phenylthio)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)propanamide is an organic compound that features a complex structure with multiple functional groups, including a phenylthio group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylthio)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction where a thiol reacts with a halogenated aromatic compound.
Thiophene Ring Formation: The thiophene rings are often synthesized through cyclization reactions involving sulfur-containing precursors.
Amide Bond Formation: The final step involves the formation of the amide bond, typically achieved through the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or ester) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (amines, thiols) are used under various conditions depending on the desired substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways involving sulfur-containing compounds.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as conductive polymers and organic semiconductors, due to its conjugated system and electron-rich thiophene rings.
Mechanism of Action
The mechanism of action of 3-(phenylthio)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The phenylthio and thiophene groups can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Phenylthio)propanamide: Lacks the thiophene rings, making it less complex.
N-(Thiophen-2-ylmethyl)propanamide: Contains only one thiophene ring.
3-(Phenylthio)-N-methylpropanamide: Lacks the thiophene carbonyl group.
Uniqueness
3-(Phenylthio)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)propanamide is unique due to the presence of both phenylthio and thiophene groups, which confer distinct electronic and steric properties. This makes it particularly versatile for various chemical reactions and applications in different fields.
Properties
IUPAC Name |
3-phenylsulfanyl-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2S3/c21-18(10-12-23-14-5-2-1-3-6-14)20-13-15-8-9-17(25-15)19(22)16-7-4-11-24-16/h1-9,11H,10,12-13H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAXCTNPSICCKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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